molecular formula C21H19Cl2N3O B2763149 N-benzyl-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 922844-46-0

N-benzyl-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No. B2763149
CAS RN: 922844-46-0
M. Wt: 400.3
InChI Key: SCNLERBFZAKGAR-UHFFFAOYSA-N
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Description

N-benzyl-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C21H19Cl2N3O and its molecular weight is 400.3. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activity

Research has shown that derivatives of pyrazinecarboxamide exhibit significant antimicrobial and antifungal activities. For instance, compounds synthesized by condensing chlorides of substituted pyrazinecarboxylic acids with ring-substituted anilines demonstrated notable antimycobacterial and antifungal effects. Specifically, certain chloro-N-(dichlorophenyl)pyrazine-2-carboxamides were effective against Mycobacterium tuberculosis and fungal strains like Trichophyton mentagrophytes, showcasing their potential in treating infections caused by these pathogens (Doležal et al., 2010). Additionally, these compounds' ability to inhibit photosynthetic electron transport in spinach chloroplasts was investigated, indicating a broader spectrum of biological activities.

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds related to N-benzyl-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide have been extensively studied. For example, the synthesis of N-[2-({[1-(4-Chlorophenyl)-1H-pyrazol-3-yl]oxy}methyl)phenyl]-N-methoxyhydrazinecarboxamide involved the analysis of its crystal structure, providing insights into its molecular geometry and potential interaction mechanisms with biological targets (Kant et al., 2012).

Biological Evaluation for Tuberculosis

Another study focused on substituted N-benzylpyrazine-2-carboxamides, which were evaluated for their antimycobacterial properties against Mycobacterium tuberculosis and other strains. Certain derivatives showed promising activity, suggesting their potential as therapeutic agents for tuberculosis treatment. The research also explored the antibacterial activity of these compounds, highlighting their effectiveness against Staphylococcus aureus and Staphylococcus epidermidis (Semelková et al., 2017).

Antiviral Properties

The antiviral properties of benzamide-based 5-aminopyrazoles and their fused heterocycles were also investigated, showing remarkable activity against avian influenza virus H5N1. This research indicates the potential of these compounds in developing antiviral therapeutics, especially in the context of influenza outbreaks (Hebishy et al., 2020).

Catalyst in Organic Synthesis

Additionally, certain derivatives have been utilized as catalysts in organic synthesis, demonstrating the versatility of this compound related compounds beyond their biological applications. For instance, they have been applied in the synthesis of pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives, showcasing their utility in facilitating chemical reactions under aqueous media, which aligns with green chemistry principles (Khazaei et al., 2015).

properties

IUPAC Name

N-benzyl-1-(2,4-dichlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2N3O/c22-16-8-9-17(18(23)13-16)20-19-7-4-10-25(19)11-12-26(20)21(27)24-14-15-5-2-1-3-6-15/h1-10,13,20H,11-12,14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNLERBFZAKGAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=C(C=C(C=C3)Cl)Cl)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.